Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate
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Overview
Description
Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate: is a chemical compound that belongs to the class of organic compounds known as amino esters. It is characterized by the presence of an amino group (-NH2) attached to the third carbon of a propanoate ester, with a 2-methylphenyl group attached to the second carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical structure and properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-methylbenzaldehyde and ethyl cyanoacetate as starting materials.
Reaction Steps: The reaction involves a Knoevenagel condensation followed by a reductive amination process. The Knoevenagel condensation forms an intermediate cyanoester, which is then reduced to form the final product.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions, such as the use of specific catalysts and solvents to increase yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides and strong bases are typically employed.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate is used as an intermediate in the synthesis of more complex organic molecules. Biology: Medicine: The compound may be used in the design of pharmaceuticals targeting specific biological pathways. Industry: It is utilized in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, participating in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate: Similar structure with a different position of the methyl group on the phenyl ring.
Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate: Another positional isomer with the methyl group on the para position of the phenyl ring.
Uniqueness: Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity compared to its positional isomers.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-(aminomethyl)-3-(2-methylphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-5-3-4-6-10(9)7-11(8-13)12(14)15-2/h3-6,11H,7-8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYQLWMZOHZAMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(CN)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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